molecular formula C8H9NO3 B12336096 3-Ethoxycarbonyl-4-pyridone

3-Ethoxycarbonyl-4-pyridone

Cat. No.: B12336096
M. Wt: 167.16 g/mol
InChI Key: ZKFLUIRFCSUQTF-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4-pyridone is a versatile pyridinone derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The compound features an ethoxycarbonyl group at the 3-position, a functional group known to help adjust molecular lipophilicity and facilitate interactions with biological targets through various noncovalent forces . The core 4-pyridone structure is a recognized privileged scaffold in drug discovery, capable of acting as a hydrogen bond donor and acceptor, which allows it to effectively mimic peptide bonds and interact with enzyme active sites . This chemical is primarily used as a key intermediate in the research and development of novel bioactive molecules. Its applications include serving as a precursor in the synthesis of complex heterocyclic systems, such as β-carbolin-1-ones, which are structures of interest in anticancer agent development . Furthermore, derivatives based on the 4-pyridone scaffold have been explored for a wide range of pharmacological activities, including use as potential antibacterial candidates , kinase inhibitors in oncology research , and cardiac stimulants . The structural features of this compound make it a useful synthon for constructing molecules that require specific hydrogen-bonding patterns, which is critical in crystal engineering and materials science . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

ethyl 4-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-6H,2H2,1H3

InChI Key

ZKFLUIRFCSUQTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC=CC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethoxycarbonyl 4 Pyridone and Its Derivatives

Conventional Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly valued for their efficiency, allowing the construction of complex molecules in a single step from three or more starting materials. This approach minimizes waste and simplifies synthetic procedures.

A prominent strategy for synthesizing 4-pyridone derivatives involves a four-component reaction utilizing Meldrum's acid, a β-keto ester, an aldehyde, and an ammonium (B1175870) salt as the nitrogen source. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound that serves as a key building block. uniroma1.itscienceopen.com The reaction typically proceeds through a Hantzsch-like synthesis to form a 3,4-dihydro-2(1H)-pyridone (DHPD) intermediate. uniroma1.itmdpi.com

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and Meldrum's acid. nih.gov This is followed by a Michael addition of the enamine, formed in situ from the β-keto ester (e.g., ethyl acetoacetate) and ammonium acetate (B1210297), to the Knoevenagel adduct. Subsequent cyclization and dehydration yield the dihydropyridone ring. nih.gov These DHPDs can then be oxidized to the corresponding 4-pyridone derivatives. The use of aromatic aldehydes is common in this reaction, leading to 4-aryl substituted products. mdpi.com Various catalysts, such as SiO₂-Pr-SO₃H, have been employed under solvent-free conditions to improve yields and reaction times, making the process more environmentally friendly. nih.govmui.ac.ir

Table 1: Synthesis of 3,4-Dihydro-2-pyridone Derivatives using Meldrum's Acid

Starting Materials Catalyst/Solvent Conditions Yield Reference
Meldrum's acid, Methyl acetoacetate, Benzaldehyde, Ammonium acetate SiO₂-Pr-SO₃H / Solvent-free 140°C, 32 min 93% nih.gov
Meldrum's acid, Alkyl acetoacetates, Aromatic aldehydes, Ammonium acetate Glacial Acetic Acid Room Temp. High Yields mdpi.com

The condensation of amines with β-dicarbonyl or related compounds provides a direct route to the 4-pyridone ring. One such method involves the reaction of diethyl aminomethylenemalonate with ethyl acetoacetate. The outcome of this reaction can be highly dependent on the catalyst used. For instance, when anhydrous hydrogen chloride is used as a catalyst, the reaction reportedly yields 3-ethoxycarbonyl-2-methyl-4-pyridone. lookchem.com This highlights the ability to control regioselectivity through the choice of reaction conditions. However, the starting amine, diethyl aminomethylenemalonate, has shown a tendency to undergo self-condensation under these acidic conditions, which can complicate the synthesis. lookchem.comresearchgate.net

Other variations include the condensation of 1-aryl-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632), which can lead to further intramolecular cyclization products. researchgate.net These reactions demonstrate the versatility of the pyridone carbonyl group for further derivatization.

To overcome challenges like self-condensation and to ensure specific regiochemical outcomes, stepwise syntheses involving the pre-formation of enamine intermediates are often employed. lookchem.comresearchgate.net A successful three-step synthesis of 3-ethoxycarbonyl-2-methyl-4-pyridone illustrates this approach. lookchem.com

The key steps are:

Enamine Formation: A linear enamine intermediate is first formed through the condensation of ethyl 3-aminopropionate with ethyl acetoacetate. This approach avoids the use of aminomethylenemalonate, which is prone to self-condensation. lookchem.com

Cyclization: The resulting enamine undergoes cyclization under basic conditions to yield 3-ethoxycarbonyl-2-methyl-5,6-dihydro-4-pyridone. lookchem.com

Oxidation: The dihydropyridone intermediate is then oxidized, for example using lead tetraacetate, to afford the final aromatic 4-pyridone product with a satisfactory yield. lookchem.com

This stepwise method provides greater control over the assembly of the pyridone ring. The chemistry of enamines is foundational to many heterocyclic syntheses, where they act as versatile nucleophilic intermediates. lookchemmall.comacs.org

Modern and Green Chemical Synthesis Techniques

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use environmentally benign solvents and catalysts. nih.govresearchgate.net Microwave and ultrasound irradiation have emerged as powerful tools in this domain, often leading to dramatically reduced reaction times and improved yields. nih.govbspublications.net

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to significant rate enhancements compared to conventional heating. rsc.org This technology has been successfully applied to the synthesis of 4-pyridone derivatives and their precursors. mui.ac.irrsc.orgnih.gov

For example, the solvent-free synthesis of 4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones has been achieved under microwave irradiation, offering a clean and efficient method. mui.ac.ir Similarly, one-pot, four-component reactions to create pyridine (B92270) derivatives have been effectively carried out using microwave heating in ethanol (B145695), resulting in excellent yields (82-94%) and short reaction times (2-7 minutes). researchgate.netnih.gov The benefits of MAOS include speed, energy efficiency, and often simpler product isolation. bspublications.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method Benefit of MAOS Reference
Synthesis of Pyrano[2,3-c]pyridine 71% yield (Thermal heating) 85% yield, 1 min Higher yield, Drastically reduced time researchgate.net
Synthesis of Pyridine Derivatives Hours Minutes Reduced time, Same yield rsc.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. mdpi.com This phenomenon enhances mass transfer and can accelerate reaction rates.

Ultrasound irradiation has been successfully used to promote the one-pot, four-component synthesis of 4-aryl 3,4-dihydropyridone derivatives from Meldrum's acid, alkyl acetoacetates, aromatic aldehydes, and ammonium acetate. mdpi.com These reactions can be conducted at room temperature in a solvent like glacial acetic acid, achieving high yields. mdpi.com The use of ultrasound is considered an environmentally friendly technique that often leads to shorter reaction times and cleaner product formation compared to silent (non-irradiated) reactions. mdpi.comresearchgate.net

Infrared Irradiation Methodologies

Infrared (IR) irradiation has emerged as a non-conventional, efficient energy source for promoting organic reactions, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. mdpi.comresearchgate.net This technique is particularly effective in solvent-free conditions, aligning with the principles of green chemistry. researchgate.netjmcs.org.mx

One prominent application is in the multicomponent synthesis of 4-aryl-substituted 3,4-dihydro-2(1H)-pyridones. mdpi.comresearchgate.net A mixture of an aromatic aldehyde, an alkyl acetoacetate, Meldrum's acid, and ammonium acetate can be irradiated with an IR lamp in the absence of a solvent to produce the desired dihydropyridones in moderate to good yields (50-75%) within a few hours. mdpi.com This method's efficiency is significantly higher than thermal heating under the same neat conditions, where substrate transformation was below 40%, likely due to more effective energy transfer via IR. researchgate.net

Another key use of IR irradiation is in facilitating the rearrangement of 4H-pyrans into pyridone derivatives. scielo.org.mxscielo.org.mx This process involves a sequential ring-opening and ring-closing mechanism. For instance, 4-aryl-6-amino-5-cyano-4H-pyrans can be converted into 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2-pyridones. scielo.org.mxscielo.org.mx The reaction is catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid, in ethanol, and promoted by IR irradiation at temperatures around 80-90°C. scielo.org.mx The use of IR significantly accelerates the transformation. The resulting dihydropyridones can then be oxidized to the corresponding aromatic 2-pyridones. scielo.org.mx

Table 1: Effect of Catalyst and Solvent on IR-Promoted Rearrangement of 4H-Pyran
EntryCatalyst (mol%)SolventTimeYield (%)Reference
1p-TSA (15)None60 min29 scielo.org.mx
2p-TSA (15)Ethanol25 min70 scielo.org.mx
3H₂SO₄ (10)Ethanol15 min85 scielo.org.mx
4Iodine (20)Ethanol25 minPoor Conversion scielo.org.mx

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste, cost, and environmental hazards associated with volatile organic solvents. The synthesis of pyridone derivatives has greatly benefited from this approach, particularly through multicomponent reactions (MCRs). nih.govnih.gov

A notable example is the Hantzsch pyridine synthesis, which can be adapted to produce 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives under solvent-free conditions. nih.govroyalsocietypublishing.org These reactions often involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source (like ammonium acetate) at room temperature or with gentle heating. nih.govresearchgate.net The absence of solvent often simplifies the workup procedure and can lead to excellent yields in shorter reaction times. royalsocietypublishing.org

More directly relevant to the pyridone core, a one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives has been efficiently conducted under solvent-free conditions. nih.govmui.ac.ir In this procedure, a mixture of Meldrum's acid, an aldehyde derivative, methyl acetoacetate, and ammonium acetate is heated in the presence of a catalyst. nih.gov Studies comparing various solvents with a solvent-free system for this reaction found that the solvent-free medium was the most effective, providing the highest yield (93%) in the shortest time (32 minutes). nih.gov This highlights the efficiency and environmental benefits of eliminating solvents in the synthesis of these heterocyclic systems. mui.ac.ir

Table 2: Comparison of Solvent vs. Solvent-Free Conditions for Pyridone Synthesis
EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1H₂O8012065 nih.gov
2EtOH806088 nih.gov
3MeCN809072 nih.gov
4Solvent-Free1003293 nih.gov

Catalysis in Pyridone Formation

Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of pyridones benefits from various catalytic systems, including heterogeneous solid acids and Lewis acids.

SiO₂-Pr-SO₃H : Propylsulfonic acid-functionalized silica (B1680970) (SiO₂-Pr-SO₃H) is an efficient, recyclable, and heterogeneous solid acid catalyst. It has been successfully employed in the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives under solvent-free conditions. nih.govmui.ac.ir The catalyst's acidic sites facilitate the condensation steps of the reaction involving Meldrum's acid, an aldehyde, methyl acetoacetate, and ammonium acetate. nih.gov The advantages of this catalyst include high product yields, short reaction times, environmental benignity, and simple handling and separation. mui.ac.ir

Zn-SSA : Zinc-modified silica sulfuric acid (Zn-SSA) is another solid-supported catalyst that has been used for the synthesis of 5-cyano-2-pyridinones. nih.gov This catalyst is prepared by modifying silica sulfuric acid (SSA) with zinc chloride and proves effective in a solvent-free, three-component reaction of a 1,3-dicarbonyl compound, malononitrile, and an arylaldehyde. nih.gov The presence of zinc is reported to improve the chemo-selectivity of the reaction. nih.gov

Lewis Acids : A wide range of Lewis acids are effective catalysts for synthesizing pyridone and dihydropyridone rings. For example, the synthesis of 3,4-dihydropyridin-2(1H)-ones has been reported using catalysts such as ZnBr₂, FeCl₃, AlCl₃, and BF₃·OEt₂. nih.gov These catalysts are particularly useful in methods involving Blaise reaction intermediates. nih.gov In other applications, a mixed catalyst system of CdI₂/BF₃·OEt₂ was found to be highly effective for the N-alkylation of 2- and 4-hydroxypyridines with epoxides to yield pyridone derivatives. tandfonline.com Furthermore, BF₃·OEt₂ has been used to catalyze the solid-phase conversion of 1,5-dicarbonyl intermediates into fused pyridine rings under microwave irradiation. nih.gov Bismuth(III) nitrate (B79036) pentahydrate has also been shown to act as an effective Lewis acid catalyst for the three-component synthesis of N-amino-2-pyridone derivatives. scirp.org

Table 3: Examples of Catalysts in Pyridone Synthesis
CatalystReaction TypeProductReference
SiO₂-Pr-SO₃HFour-component reaction (solvent-free)3,4-Dihydro-2-pyridone derivatives nih.govmui.ac.ir
Zn-SSAThree-component reaction (solvent-free)5-Cyano-2-pyridinone derivatives nih.gov
BF₃·OEt₂Cyclization of 1,5-dicarbonyls (MW)Fused pyridine derivatives nih.gov
Bi(NO₃)₃·5H₂OThree-component reactionN-Amino-2-pyridone derivatives scirp.org

Cyclization and Rearrangement Pathways

Strategic bond formations through cyclization and rearrangement are fundamental to constructing the pyridone ring system from acyclic or different heterocyclic precursors.

Intramolecular Cyclization of Ester-Tethered Enaminones

A robust method for the synthesis of 2,3-dihydro-4-pyridones involves the intramolecular cyclization of ester-tethered enaminones. nih.govacs.org These precursors can be readily synthesized from simple materials like primary amines, activated alkynes (e.g., ethyl propiolate), and activated alkenes. nih.govacs.org The key cyclization step is based on the nucleophilicity of the enaminone's olefinic carbon atom, which attacks the tethered ester group to form the N-substituted dihydropyridone ring. acs.org

This approach yields 2,3-dihydro-4-pyridones in good to excellent yields (41-90%). nih.govresearchgate.net These intermediates are valuable in their own right but can also be readily converted into the corresponding aromatic 4-pyridones. acs.org The transformation to the fully aromatic pyridone is typically achieved through oxidation, for which an agent like 2,3,5,6-tetrachloro-p-benzoquinone (chloranil) is effective, providing the final 4-pyridone products in high yields (65-94%). nih.govresearchgate.net

Table 4: Synthesis of 2,3-Dihydro-4-pyridones via Intramolecular Cyclization
Substrate (Amine)Yield of Dihydropyridone (%)Yield of Pyridone (after oxidation) (%)Reference
Benzylamine8592 nih.govacs.org
(R)-1-Phenylethylamine9094 nih.govacs.org
Cyclohexylamine4175 nih.govacs.org
Aniline (B41778)7080 nih.govacs.org

Ring Opening and Closing Rearrangements (e.g., from 4H-Pyrans)

The transformation of existing heterocyclic rings is a powerful strategy for synthesizing pyridones. A well-established example is the rearrangement of 2-amino-4H-pyrans into 2-pyridone derivatives. scielo.org.mxresearchgate.net This process typically occurs under acidic conditions and involves a sequential ring-opening and ring-closing cascade. scielo.org.mx

The proposed mechanism involves the hydration or alcoholysis of the 4H-pyran, leading to an open-chain intermediate. scielo.org.mx This intermediate then undergoes an intramolecular condensation reaction (ring-closing) to form a more stable 3,4-dihydro-2-pyridone scaffold. scielo.org.mx Treatment of 2-amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyrans with sulfuric acid, for example, results in the formation of the corresponding 3,4-dihydro-2-pyridones. researchgate.net As mentioned previously, this rearrangement can be efficiently promoted by infrared irradiation in the presence of a catalyst and a suitable solvent like ethanol. scielo.org.mxscielo.org.mx The resulting dihydropyridones can subsequently be aromatized to the final 2-pyridone products. scielo.org.mxresearchgate.net

Blaise Reaction Intermediate Applications

The Blaise reaction, which involves the zinc-mediated reaction of a nitrile with an α-haloester, generates a key organozinc intermediate. organic-chemistry.orgjk-sci.com This intermediate, which can be hydrolyzed to a β-enamino ester, can be trapped or further reacted in tandem processes to construct more complex molecules, including pyridone heterocycles. jk-sci.comorganic-chemistry.org

A conceptually novel approach is the vinylogous Blaise reaction, which provides a [C4 + CN] assembly method for pyridone synthesis. researchgate.netpondiuni.edu.in In this one-step method, nitriles (both aryl and alkyl) react with ethyl 4-bromocrotonate in the presence of zinc. researchgate.net This reaction directly furnishes C(6)-substituted pyridin-2-ones in significant yields. researchgate.netpondiuni.edu.in

In another elegant one-pot synthesis, the Blaise intermediate is generated in situ from a Reformatsky reagent and a nitrile and is then allowed to react with a propiolate. organic-chemistry.org This tandem sequence involves a Michael addition of the Blaise intermediate to the propiolate, followed by intramolecular cyclization to afford highly substituted 2-pyridone derivatives in good to excellent yields. organic-chemistry.org This method is operationally convenient as it avoids the pre-synthesis of β-enamino ester substrates. organic-chemistry.org

Table 5: Chemical Compounds Mentioned
Compound Name
3-Ethoxycarbonyl-4-pyridone
Ethyl acetoacetate
Meldrum's acid
Ammonium acetate
p-Toluenesulfonic acid
Sulfuric acid
Iodine
Ethanol
Methyl acetoacetate
Propylsulfonic acid-functionalized silica (SiO₂-Pr-SO₃H)
Zinc-modified silica sulfuric acid (Zn-SSA)
Malononitrile
Zinc chloride
Zinc bromide
Iron(III) chloride
Aluminum chloride
Boron trifluoride etherate (BF₃·OEt₂)
Cadmium iodide
Bismuth(III) nitrate pentahydrate
Ethyl propiolate
2,3,5,6-Tetrachloro-p-benzoquinone (chloranil)
Ethyl 4-bromocrotonate
Zinc

Dipolar Cycloaddition Strategies

Dipolar cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems. One notable strategy involves the synthesis of a 3-ethoxycarbonylisoxazolo[4,5-c]pyridone, which serves as a precursor to 3-acyl-4-hydroxypyridones. arkat-usa.org This approach utilizes the reaction of carboethoxyformonitrile oxide (CEFNO) with an enamino-ester derived from β-alanine. arkat-usa.org

The synthesis begins with the preparation of a β-ketoester from N-benzyloxycarbonyl-β-alanine, which is then converted to a pyrrolidine (B122466) enamine. arkat-usa.org The subsequent reaction of this enamine with the reactive dipole, CEFNO, yields 3,4-bis(ethoxycarbonyl)isoxazole. arkat-usa.org This cycloadduct is then subjected to deprotection of the benzyloxycarbonyl group, followed by basification, which induces cyclization to the desired 3-ethoxycarbonyl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-4-one. arkat-usa.org The final step to unmask the tricarbonyl functionality involves hydrogenolysis, which results in the cleavage of the N-O bond. arkat-usa.org

StepReagents and ConditionsProductYield
1Pyrrolidine, toluene, Dean-Stark trapPyrrolidine enamine of β-ketoesterNot specified
2Carboethoxyformonitrile oxide (CEFNO)3,4-bis(ethoxycarbonyl)isoxazole56%
3HBr-AcOH, 25°C, 4 hAmine hydrobromide salt85%
4aq. Na2CO3, 25°C, 16 h3-ethoxycarbonyl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-4-one70%
5H2, Pd-C, MeOHN-O bond cleavage productNot specified

Table 1: Key steps in the synthesis of a this compound precursor via dipolar cycloaddition. arkat-usa.org

It is worth noting that attempts to use nitrile oxides derived from other precursors were unsuccessful, highlighting the reactivity of CEFNO in this cycloaddition. arkat-usa.org

Solid-Phase Organic Synthesis (SPOS) of Pyridone Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a valuable technique for the high-throughput synthesis of compound libraries, including those based on pyridone scaffolds. This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions to build the desired molecule. The product is then cleaved from the support in the final step.

One of the key advantages of SPOS is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product. This approach has been successfully applied to the synthesis of N-alkyl-2-alkyl-2,3-dihydro-4-pyridones. nih.gov In this method, imines bound to a solid support are reacted with Danishefsky's diene in a [4+2] cyclocondensation reaction. nih.gov This reaction proceeds under mild conditions and allows for the introduction of diversity at various positions of the pyridone ring. nih.gov

The general workflow for the solid-phase synthesis of thiazolo-pyrimidinone derivatives, a related heterocyclic system, provides a good illustration of the SPOS process. mdpi.com This involves the initial loading of an intermediate onto a Merrifield resin, followed by a series of reactions to construct the heterocyclic core, and finally, cleavage from the resin to yield the final product. mdpi.com Optimization of the reaction conditions in the solution phase is often a prerequisite for a successful solid-phase synthesis. mdpi.com

ResinKey ReactionProduct ScaffoldReference
Merrifield ResinThorpe-Ziegler and cyclization reactionsThiazolo[4,5-d]pyrimidin-7(6H)-one mdpi.com
Not Specified[4+2] cyclocondensation with Danishefsky's dieneN-alkyl-2-alkyl-2,3-dihydro-4-pyridone nih.gov

Table 2: Examples of solid-phase synthesis of pyridone and related heterocyclic scaffolds.

The versatility of SPOS has also been demonstrated in the synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold immobilized on polystyrene. acs.org This approach allows for selective functionalization at different positions of the pyridine ring through reactions with organometallic reagents. acs.org

Reactivity and Chemical Transformations of the 3 Ethoxycarbonyl 4 Pyridone Scaffold

Electrophilic and Nucleophilic Reactions of the Pyridone Ring

The pyridone ring in 3-ethoxycarbonyl-4-pyridone is an electron-rich system, making it susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the carbonyl group at the 4-position and the ethoxycarbonyl group at the 3-position deactivates the ring towards certain electrophilic substitutions and activates it for nucleophilic attack.

Reactivity of the Pyridone Nitrogen and Oxygen Atoms

The 4-pyridone tautomer of this compound possesses two primary nucleophilic centers: the ring nitrogen and the exocyclic oxygen atom of the carbonyl group. This leads to ambident reactivity, particularly in its anionic form, where alkylation and other electrophilic attacks can occur at either the nitrogen or the oxygen atom. ysu.edunih.gov

The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. nih.gov Generally, reactions with hard electrophiles tend to favor attack at the harder oxygen atom, leading to O-alkylation, while softer electrophiles favor reaction at the softer nitrogen atom, resulting in N-alkylation. nih.gov Quantum chemical calculations have shown that while N-attack is thermodynamically favored, O-attack is often kinetically favored. nih.gov Highly reactive electrophiles have been observed to yield mixtures of N- and O-substituted products with 2-pyridone anions, while with 4-pyridone anions, only O-substituted products were obtained under diffusion-controlled conditions. nih.gov

Table 1: Regioselectivity in the Alkylation of Pyridone Anions

Pyridone Anion Electrophile Predominant Product Reference
2-Pyridone Stabilized Benzhydrylium Ions N-Alkylation (Thermodynamic) nih.gov
2-Pyridone Highly Reactive Benzhydrylium Ions Mixture of N- and O-Alkylation nih.gov
4-Pyridone Stabilized Benzhydrylium Ions N-Alkylation (Thermodynamic) nih.gov

Nucleophilic Additions to the Pyridone System

The conjugated system of the 4-pyridone ring, specifically the enone functionality, makes it susceptible to nucleophilic conjugate addition (Michael addition). Soft nucleophiles tend to add to the 6-position of the pyridone ring, which is vinylogous to the carbonyl group. This reactivity is a key strategy for the introduction of substituents at this position.

Reactions with Carbon-Centered Nucleophiles (e.g., Grignard Reagents)

Grignard reagents, being strong carbon-centered nucleophiles, can react with the this compound scaffold at multiple sites. The primary sites of attack are the carbonyl carbon of the pyridone ring and the ester carbonyl carbon. The reaction with the ester group is generally more facile and can lead to the formation of a tertiary alcohol upon double addition of the Grignard reagent. masterorganicchemistry.comadichemistry.com The initial nucleophilic acyl substitution at the ester carbonyl results in the formation of a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent in an addition reaction. masterorganicchemistry.com

Ring Transformations and Rearrangements

The 4-pyridone ring can undergo various transformations and rearrangements, leading to the formation of other heterocyclic systems. These reactions are often driven by the desire to form more stable aromatic systems. For instance, derivatives of this compound can serve as precursors for the synthesis of fused pyridine (B92270) systems, such as polycyclic pyridones. mdpi.comresearchgate.net These transformations can involve ring-opening of an adjacent fused ring followed by recyclization to form a new heterocyclic structure. mdpi.com

Transformations of the Ethoxycarbonyl Group

The ethoxycarbonyl group at the 3-position of the 4-pyridone ring is a versatile handle for further chemical modifications. The most common transformations involve the hydrolysis of the ester to the corresponding carboxylic acid.

Hydrolysis and Saponification Reactions

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is a reversible process, and the equilibrium can be shifted towards the carboxylic acid by using a large excess of water. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct. chemistrysteps.com The free carboxylic acid can then be obtained by acidification of the reaction mixture.

The hydrolysis of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate has been reported to occur serendipitously during crystallization from ethanol (B145695) containing water. nih.gov

Amidation and Ester Exchange Reactions

The ethoxycarbonyl group at the 3-position of the 4-pyridone ring is susceptible to nucleophilic attack, enabling amidation and ester exchange (transesterification) reactions. These transformations are fundamental for introducing diverse functionalities and modulating the physicochemical properties of the molecule.

Amidation of the ester can be achieved by direct aminolysis with a primary or secondary amine. This reaction typically requires elevated temperatures or catalytic activation to proceed at a reasonable rate. The direct reaction of esters with amines can be slow, but various methods have been developed to facilitate this transformation, such as the use of Lewis acid catalysts. For instance, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of a range of carboxylic acids and their esters with amines, proceeding under reflux conditions in toluene. While not specifically documented for this compound, this methodology represents a viable strategy for its conversion to the corresponding carboxamide. The resulting 4-pyridone-3-carboxamides are of interest in medicinal chemistry.

Ester exchange , or transesterification, involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. This process is an equilibrium reaction, and driving it to completion often requires using the alcohol reactant as the solvent or removing one of the products. Both acid-catalyzed (e.g., sulfuric acid, tosic acid) and base-catalyzed (e.g., sodium alkoxide) methods are well-established for transesterification. The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Under basic conditions, the reaction proceeds via nucleophilic addition of an alkoxide ion to the ester carbonyl.

Interestingly, 2-pyridone derivatives have been investigated as tautomeric catalysts for ester-amide exchange reactions. beilstein-journals.org These catalysts are proposed to facilitate the reaction by acting as a bifunctional system, activating both the ester and the amine. This catalytic approach could potentially be extended to the 4-pyridone scaffold, offering a milder alternative to traditional amidation methods.

Table 1: Examples of Amidation and Ester Exchange Reactions

Transformation Reagents and Conditions Product
Amidation R¹R²NH, heat or catalyst (e.g., TiF₄) 3-(N,N-R¹R²-carbonyl)-4-pyridone
Ester Exchange R'OH, H⁺ or RO⁻ catalyst 3-(Alkoxycarbonyl)-4-pyridone

Reduction Strategies (e.g., attempted reductions of the ethoxycarbonyl function)

The selective reduction of the ethoxycarbonyl group in the presence of the pyridone ring presents a synthetic challenge due to the presence of multiple reducible functionalities. The 4-pyridone ring itself can be susceptible to reduction, particularly under harsh conditions.

The this compound can be classified as a β-keto ester, a functionality known for its distinct reactivity towards reducing agents. The chemoselective reduction of such systems is highly dependent on the choice of the reducing agent and the reaction conditions.

Common hydride reducing agents exhibit varying degrees of selectivity:

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones and aldehydes but is generally unreactive towards esters. However, in the case of β-keto esters, the reactivity can be altered. Studies on analogous 4-aryl-4-oxoesters have shown that NaBH₄ in methanol (B129727) can reduce both the keto and the ester functionalities to afford the corresponding diol. acs.org In contrast, 4-alkyl-4-oxoesters undergo selective reduction of the ketone to furnish a lactone, leaving the ester group intact. acs.org This suggests that attempted reductions of this compound with NaBH₄ are likely to primarily affect the pyridone carbonyl or lead to a mixture of products, rather than selectively reducing the ester.

Lithium borohydride (LiBH₄) is a more powerful reducing agent than NaBH₄ and is capable of reducing esters to primary alcohols. However, it also reduces ketones. Therefore, its application to this compound would likely result in the reduction of both the ester and the pyridone carbonyl.

Lithium aluminum hydride (LiAlH₄) is a very strong and non-selective reducing agent that would readily reduce both the ester and the amide-like functionality of the pyridone ring. chemscene.com

Given these considerations, the selective reduction of the ethoxycarbonyl group in this compound is a challenging transformation. Attempted reductions with common hydride reagents are likely to result in reaction at the more electrophilic pyridone carbonyl or over-reduction of both functionalities. Achieving the desired selectivity would likely require the use of more specialized reducing agents or a protection-deprotection strategy for the pyridone ring.

Table 2: Predicted Outcomes of Attempted Reductions of this compound

Reducing Agent Predicted Major Product(s) Rationale
Sodium Borohydride (NaBH₄) Reduction of the pyridone C=O and/or C=C bonds Ester is generally unreactive; pyridone carbonyl is more susceptible.
Lithium Borohydride (LiBH₄) Reduction of both ester and pyridone carbonyl Stronger reducing agent, less chemoselective than NaBH₄.
Lithium Aluminum Hydride (LiAlH₄) Over-reduction of the entire molecule Very powerful and non-selective reducing agent.

Derivatization and Functionalization Strategies

N-Alkylation and N-Acylation

The nitrogen atom of the 4-pyridone ring is a key site for functionalization. Both N-alkylation and N-acylation are important reactions for modifying the properties of the scaffold.

N-Alkylation introduces an alkyl group onto the nitrogen atom. The reaction of 4-pyridones with alkyl halides can, in principle, lead to either N-alkylation or O-alkylation of the carbonyl oxygen. nih.gov However, N-alkylation is often the major pathway. The regioselectivity can be influenced by factors such as the solvent, the base used, and the nature of the alkylating agent. For instance, the selective N-alkylation of 4-alkoxy-2-pyridones has been achieved using potassium tert-butoxide as the base and tetrabutylammonium (B224687) iodide as a catalyst. nih.gov While this is a 2-pyridone system, the principles can be applied to 4-pyridones. The use of a strong base deprotonates the nitrogen, and the resulting anion then acts as a nucleophile.

N-Acylation involves the introduction of an acyl group onto the nitrogen atom. Similar to alkylation, acylation can also occur at the oxygen atom. The outcome of the reaction is dependent on the reaction conditions and the acylating agent. Acylation of pyridine-N-oxides is a well-known reaction that can provide insights into the reactivity of the pyridone nitrogen. Generally, hard acylating agents (e.g., acyl chlorides, anhydrides) tend to favor N-acylation, while softer electrophiles might show a preference for O-acylation. The presence of the electron-withdrawing 3-ethoxycarbonyl group is expected to decrease the nucleophilicity of the ring nitrogen, potentially making N-acylation more challenging compared to the parent 4-pyridone.

Halogenation Reactions

The 4-pyridone ring is an electron-rich aromatic system and is susceptible to electrophilic halogenation. The positions ortho to the nitrogen and meta to the carbonyl group (C-3 and C-5) are activated towards electrophilic attack.

Bromination of 4-pyridone has been studied in detail. The reaction with bromine in an aqueous medium is facile and often leads to the formation of the 3,5-dibromo-4-pyridone. scielo.org.mx The kinetics of the reaction reveal that the monobrominated intermediate, 3-bromo-4-pyridone, is often more reactive than the starting material, leading to rapid disubstitution. bldpharm.com However, careful control of the reaction conditions, particularly the pH, can allow for the isolation of the monobrominated product. For instance, direct bromination of 4-pyridone in an aqueous medium buffered at pH 4 has been suggested as a method to obtain 3-bromo-4-pyridone. scielo.org.mx The presence of the 3-ethoxycarbonyl group in the target molecule would direct bromination to the C-5 position.

Mild brominating agents such as N-bromosuccinimide (NBS) have also been employed for the regioselective halogenation of activated pyridines. researchgate.net The reactivity and regioselectivity are influenced by the nature of the substituents on the pyridine ring.

Table 3: Halogenation of the 4-Pyridone Scaffold

Halogenating Agent Position of Halogenation Product
Br₂ (aqueous, controlled pH) C-3 (and C-5) 3-Bromo-4-pyridone
Br₂ (excess) C-3 and C-5 3,5-Dibromo-4-pyridone
NBS Varies with substrate and conditions Monobrominated pyridone

Suzuki Arylation (indirect via related precursors)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the arylation of heterocyclic systems. A direct Suzuki arylation on the C-H bonds of this compound is not a standard transformation. However, an indirect approach via halogenated precursors is a well-established and highly effective strategy.

This indirect strategy involves two key steps:

Halogenation: The 4-pyridone ring is first halogenated, typically at the 3- or 5-position, to introduce a halide (e.g., Br, I) that can participate in the Suzuki coupling. As discussed in the previous section, the bromination of the 4-pyridone scaffold is a feasible reaction.

Suzuki-Miyaura Coupling: The resulting halo-pyridone derivative is then subjected to a palladium-catalyzed cross-coupling reaction with an aryl boronic acid or its ester. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system.

The Suzuki-Miyaura coupling of halo derivatives of various pyridone and related heterocyclic systems has been successfully demonstrated, providing access to a wide range of aryl-substituted pyridones. sigmaaldrich.comnih.gov This two-step sequence allows for the introduction of a diverse array of aryl and heteroaryl substituents onto the 4-pyridone scaffold, making it a valuable tool for library synthesis in drug discovery.

Oxidative Aromatization to Form Aromatic Pyridones

The 4-pyridone ring in this compound is already aromatic. However, a common synthetic route to substituted pyridones involves the oxidative aromatization of their di- or tetrahydro-precursors. For instance, Hantzsch 1,4-dihydropyridines are widely used as precursors for the synthesis of pyridine derivatives. researchgate.net

The oxidation of a corresponding 1,4-dihydropyridone would lead to the formation of the aromatic 4-pyridone. A variety of oxidizing agents have been employed for this transformation, including:

Inorganic oxidants: Nitric acid, manganese dioxide, and potassium permanganate (B83412) have been used, although they can sometimes lead to side reactions.

Mild oxidizing agents: More recently, milder and more selective reagents have been developed. For example, a Keggin-type heteropolyacid, H₆PMo₉V₃O₄₀, has been shown to efficiently oxidize Hantzsch 1,4-dihydropyridines to the corresponding pyridines in high yields. acs.org

Hydrogen peroxide: Aqueous hydrogen peroxide in the presence of a catalyst has also been used for the aromatization of 1,4-dihydropyridines, offering a more environmentally friendly approach.

The ease of this oxidation step makes the synthesis of complex 4-pyridone derivatives accessible from readily available dihydropyridine (B1217469) precursors. This strategy is particularly useful when direct functionalization of the pre-formed pyridone ring is challenging.

Annulation Reactions and Fused Heterocycle Formation

Annulation reactions involving the this compound core are a key strategy for the synthesis of novel fused heterocyclic compounds. The strategic positioning of the carbonyl group, the enamine-like reactivity of the pyridone ring, and the presence of the ethoxycarbonyl group at the C-3 position provide a template for the construction of additional rings.

Construction of Pyrido-Fused Systems (e.g., pyrido[3,4-c]pyridazines)

The synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives can be achieved through the condensation of this compound with hydrazine (B178648). This reaction proceeds via an initial nucleophilic attack of hydrazine on the ester carbonyl, followed by an intramolecular cyclization and dehydration to yield the fused pyridopyridazinone system.

A study on the condensation of 1-aryl-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with hydrazine demonstrated the formation of 5-aryl-4-methyl-2,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-ones. researchgate.net This reaction highlights the propensity of the β-ketoester functionality within a pyridone ring to undergo cyclocondensation with hydrazine to form a fused pyrazole (B372694) ring, which is analogous to the pyridazine (B1198779) ring in the target pyrido[3,4-c]pyridazine system. The general transformation can be represented as follows:

Reactant 1Reactant 2Product
This compound derivativeHydrazinePyrido[3,4-c]pyridazinone derivative

This transformation provides a direct route to pyrido-fused systems, which are of interest for their potential biological activities.

Formation of Isoxazolo[4,5-c]pyridin-4-one Derivatives

The construction of the isoxazolo[4,5-c]pyridin-4-one ring system from this compound can be accomplished through a reaction with hydroxylamine (B1172632). This transformation leverages the β-ketoester functionality of the pyridone, which reacts with hydroxylamine to form a fused isoxazolone ring.

The general synthesis of isoxazol-5-ones from β-ketoesters and hydroxylamine hydrochloride is a well-established method. tandfonline.commdpi.com In the context of this compound, the reaction is expected to proceed via the formation of an intermediate oxime at the ketone carbonyl, followed by an intramolecular cyclization with the ester group to furnish the isoxazolo[4,5-c]pyridin-4-one core. This reaction is typically catalyzed by a base.

Reactant 1Reactant 2Product
This compoundHydroxylamineIsoxazolo[4,5-c]pyridin-4-one

This synthetic strategy offers a straightforward approach to this class of fused heterocycles, which are valuable scaffolds in medicinal chemistry.

Synthesis of β-Carboline and Quinoline (B57606) Derivatives

The this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems like β-carbolines and quinolines, although this often requires multi-step synthetic sequences.

β-Carboline Derivatives: A direct synthesis of β-carbolines from this compound has not been extensively reported. However, related pyridone structures have been successfully converted to β-carboline derivatives. A plausible synthetic route could involve the conversion of the 3-ethoxycarbonyl group into a functionality that can participate in a Pictet-Spengler or a related cyclization reaction.

Quinoline Derivatives: The synthesis of quinoline derivatives from this compound can be envisioned through the Gould-Jacobs reaction. wikipedia.orgablelab.eumdpi.com This would necessitate the initial conversion of the this compound into a 3-aminopyridin-4-one derivative. The resulting aminopyridone could then react with a suitable three-carbon synthon, such as an alkoxymethylenemalonic ester, to construct the fused benzene (B151609) ring of the quinoline system. The Gould-Jacobs reaction is a powerful tool for quinoline synthesis, involving the condensation of an aniline (B41778) with a malonic ester derivative, followed by a thermal cyclization. wikipedia.orgablelab.eumdpi.com

A potential synthetic pathway is outlined below:

Starting MaterialIntermediateReactionFinal Product
This compound3-Aminopyridin-4-oneGould-Jacobs ReactionQuinoline Derivative

This approach highlights the utility of this compound as a versatile starting material for accessing complex and medicinally relevant heterocyclic scaffolds.

Generation of Azolo[5,1-c]researchgate.netwikipedia.orgtriazines

The synthesis of azolo[5,1-c] researchgate.netwikipedia.orgtriazines from this compound represents a synthetic challenge, and direct methods are not well-documented. However, a potential strategy could involve the introduction of a diazo group at the C-3 position, followed by cyclization.

A diazo-transfer reaction using an azide (B81097) source, such as tosyl azide, could potentially convert the active methylene (B1212753) group at C-3 of the β-ketoester into a diazo functionality. ucc.ieorganic-chemistry.org The resulting 3-diazo-4-pyridone derivative could then undergo a [3+2] cycloaddition with a suitable dipolarophile, or an intramolecular cyclization under appropriate conditions, to form a fused triazole ring. Subsequent rearrangement or further transformation could then lead to the desired azolo[5,1-c] researchgate.netwikipedia.orgtriazine system.

The synthesis of related fused 1,2,4-triazine (B1199460) systems often involves the cyclization of hydrazone precursors or the reaction of heterocyclic amines with reagents that provide the remaining nitrogen and carbon atoms of the triazine ring. mdpi.comresearchgate.netrsc.org Adapting these strategies to the this compound scaffold would likely require initial functionalization at the C-3 position to introduce the necessary reactive handles for triazine ring formation.

Advanced Spectroscopic Characterization Methodologies in 3 Ethoxycarbonyl 4 Pyridone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-ethoxycarbonyl-4-pyridone, offering a comprehensive view of its molecular framework.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with electronegative atoms and unsaturated groups causing a downfield shift (higher ppm values).

In a typical ¹H NMR spectrum of this compound, the protons of the ethyl group exhibit characteristic signals. The methyl (CH₃) protons appear as a triplet at approximately 1.4 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene (CH₂) protons resonate as a quartet further downfield, around 4.4 ppm, due to the deshielding effect of the neighboring oxygen atom.

The protons on the pyridone ring also display distinct chemical shifts. The aromatic protons generally appear in the range of 6.5-8.4 ppm. The specific positions of these signals are influenced by the substituents on the ring and can provide valuable information about the molecule's structure. For instance, the presence of an electron-withdrawing carbonyl group and an ester group significantly influences the electronic environment of the ring protons.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

ProtonMultiplicityApproximate Chemical Shift (δ, ppm)
-CH₂CH₃ Triplet1.4
-CH₂ CH₃Quartet4.4
Pyridone Ring ProtonsMultiplet6.5 - 8.4
N-HBroad SingletVariable

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and pyridone moieties are typically the most deshielded, appearing at the downfield end of the spectrum, often in the range of 160-180 ppm. The carbons of the pyridone ring resonate in the aromatic region, generally between 100 and 150 ppm. The methylene carbon of the ethyl group is found around 60 ppm, while the methyl carbon appears at the most upfield position, typically below 20 ppm.

The number of signals in the ¹³C NMR spectrum can confirm the number of non-equivalent carbon atoms, which is useful for verifying the molecular symmetry.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

CarbonApproximate Chemical Shift (δ, ppm)
-CH₂CH₃ ~14
-CH₂ CH₃~61
Pyridone Ring Carbons100 - 150
C =O (Ester)~165
C =O (Pyridone)>170

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for determining the connectivity of atoms in this compound.

Heteronuclear Correlation (HETCOR) spectroscopy establishes correlations between directly bonded protons and carbons. This allows for the direct assignment of a proton's signal to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments.

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons. Correlations in an NOE spectrum indicate that two protons are close to each other in space, which can help to determine the molecule's conformation and stereochemistry.

This compound can exist in different tautomeric forms, primarily the 4-pyridone and 4-hydroxypyridine (B47283) forms. NMR spectroscopy is a sensitive technique for studying these tautomeric equilibria. The chemical shifts of both protons and carbons are highly dependent on the tautomeric form present. By analyzing the NMR spectra in different solvents and at various temperatures, it is possible to determine the predominant tautomer and to study the dynamics of the equilibrium. The N-H proton of the pyridone tautomer and the O-H proton of the hydroxypyridine tautomer will have distinct chemical shifts, and their observation (or lack thereof) can provide direct evidence for the position of the equilibrium.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

A key feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs in the range of 1700-1725 cm⁻¹, while the pyridone carbonyl absorbs at a slightly lower frequency, around 1640-1650 cm⁻¹, due to conjugation and hydrogen bonding. The difference in these absorption frequencies can often allow for their distinct identification.

Other important absorptions include the C-O stretching of the ester group, which appears in the region of 1275-1110 cm⁻¹, and the N-H stretching vibration of the pyridone ring, which is typically observed as a broad band in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyridone ring are also present in the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
N-H (Pyridone)Stretch3200 - 3500 (broad)
C=O (Ester)Stretch1700 - 1725
C=O (Pyridone)Stretch1640 - 1650
C-O (Ester)Stretch1275 - 1110

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information about this compound through the analysis of its fragmentation patterns.

In a mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound (C₈H₉NO₃), the expected molecular weight is approximately 167.16 g/mol .

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a powerful technique for structural analysis that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process imparts significant energy to the analyte, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. While this high energy can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting fragmentation pattern provides a detailed fingerprint, offering valuable insights into the molecule's structure. biokeanos.com

For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. The subsequent fragmentation is dictated by the functional groups present, namely the ethyl ester and the pyridone ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and the loss of the entire ethoxycarbonyl group. libretexts.orgmiamioh.edu Fragmentation of related heterocyclic systems, such as ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, has been shown to initiate with the elimination of an ethanol (B145695) molecule. researchgate.net Based on these principles, a plausible fragmentation pattern for this compound can be proposed.

Table 1: Plausible EI-MS Fragmentation Pattern for this compound

m/z ValueIon StructureDescription of Loss
169[C₈H₉NO₃]⁺•Molecular Ion (M⁺•)
141[M - CO]⁺• or [M - C₂H₄]⁺•Loss of carbon monoxide or ethene
124[M - OC₂H₅]⁺Loss of ethoxy radical
96[M - COOC₂H₅]⁺Loss of ethoxycarbonyl radical
69[C₄H₅N]⁺•Fragment from pyridone ring cleavage

Electrospray Ionization (ESI) Mass Spectrometry

In contrast to EI-MS, Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution with minimal fragmentation. crystallography.netnih.gov This method is particularly advantageous for determining the accurate molecular weight of polar and thermally fragile molecules, as it typically produces intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). crystallography.netcrystallography.net The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.govresearchgate.net

For this compound, ESI-MS would be the preferred method for confirming its molecular weight. The analysis would be expected to show a prominent ion corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula. acs.org

Table 2: Expected Ions for this compound in ESI-MS (Positive Mode)

Ion FormulaDescriptionCalculated m/z
[C₈H₉NO₃ + H]⁺Protonated Molecule170.06
[C₈H₉NO₃ + Na]⁺Sodium Adduct192.04
[C₈H₉NO₃ + K]⁺Potassium Adduct208.02
[2(C₈H₉NO₃) + H]⁺Protonated Dimer339.12

Applications in Analytical Derivatization

For analysis by certain techniques, particularly gas chromatography (GC), compounds must be volatile and thermally stable. This compound, with its polar N-H group and potential for keto-enol tautomerism, has limited volatility. wikipedia.org Analytical derivatization is a chemical modification process used to convert the analyte into a more suitable form for analysis, typically increasing its volatility for GC-MS. sigmaaldrich.comgcms.cz

Common derivatization techniques for compounds containing active hydrogens (such as those in alcohols, amines, and amides) include silylation and acylation. sigmaaldrich.comrsc.org Silylation involves replacing the active hydrogen with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comnih.gov This reaction effectively masks the polar N-H group of the pyridone ring, reducing hydrogen bonding and significantly increasing the compound's volatility, making it amenable to GC-MS analysis. The reaction is typically performed in a non-protic solvent, such as pyridine (B92270). nih.govreddit.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. ugr.es When a molecule absorbs photons of a specific energy, an electron is promoted from a lower-energy occupied molecular orbital (HOMO) to a higher-energy unoccupied molecular orbital (LUMO). reddit.comugr.es The structure of this compound contains a conjugated system, including C=C and C=O bonds (chromophores), as well as oxygen and nitrogen atoms with non-bonding electron pairs (n-electrons).

This electronic arrangement allows for two primary types of transitions:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands.

n → π* (n to pi-star) transitions: These occur when a non-bonding electron from a heteroatom (like oxygen or nitrogen) is promoted to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands compared to π → π* transitions. nist.gov

The position and intensity of these absorption bands can be influenced by the solvent polarity and pH, due to the keto-enol tautomerism of the 4-pyridone ring. wikipedia.org

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π → πHOMO (π) → LUMO (π)Shorter Wavelength (UV-B/C)High
n → πHOMO (n) → LUMO (π)Longer Wavelength (UV-A)Low

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.orgcam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine the exact positions of each atom. This provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. cam.ac.uk

The crystal structure of this compound (reported as Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) has been determined. researchgate.net The analysis reveals a nearly planar conformation. In the crystal lattice, molecules are linked into one-dimensional chains through bifurcated N—H⋯(O,O) hydrogen bonds, where the hydrogen atom of the pyridone's NH group interacts with both the keto oxygen of the ring and an ester carbonyl oxygen of an adjacent molecule. researchgate.net

Table 4: Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaC₈H₉NO₃ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)7.3758 (4) researchgate.net
b (Å)11.5323 (5) researchgate.net
c (Å)9.4560 (5) researchgate.net
β (°)91.500 (4) researchgate.net
Volume (ų)802.73 (7) researchgate.net
Z4 researchgate.net
Key Intermolecular InteractionN—H⋯O Hydrogen Bonding researchgate.net

Computational and Theoretical Investigations of 3 Ethoxycarbonyl 4 Pyridone

Quantum Chemical Calculations (DFT)

Density Functional Theory offers a robust framework for modeling molecular systems, balancing computational cost with high accuracy. scispace.comscirp.org Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.netnih.gov These methods are applied to predict a wide array of molecular properties for 3-Ethoxycarbonyl-4-pyridone.

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions to find a minimum on the potential energy surface. scirp.orgarxiv.org For this compound, the resulting optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography for validation.

Experimental crystal structure analysis of this compound reveals a nearly planar conformation. researchgate.netnih.gov The dihedral angle between the 4-oxo-1,4-dihydropyridine ring and the ethoxycarbonyl ester group is minimal, measured at 2.3(2)°. nih.gov This planarity suggests significant electronic conjugation between the pyridone ring and the ester substituent. The crystal structure is stabilized by intermolecular bifurcated N—H⋯(O,O) hydrogen bonds, where the N-H group of the pyridone ring interacts with both the ring carbonyl oxygen and the ester carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, key conformational flexibility arises from the rotation of the ethoxycarbonyl group relative to the pyridone ring. A computational study on the closely related 4-pyridone-3-carboxylic acid identified two main conformers based on the orientation of the substituent. nih.gov A similar analysis for this compound would involve mapping the potential energy surface as a function of the dihedral angle between the ring and the ester group to identify the most stable conformer and the rotational energy barriers.

Table 1: Selected Experimental Bond Lengths for this compound from X-ray Crystallography

BondExperimental Bond Length (Å)
N1—H10.90(2)
O2=C71.25 (approx.)
O3=C81.21 (approx.)
N1...O22.80 (approx.)
N1...O32.90 (approx.)

Note: The data in this table is derived from crystallographic information. nih.gov Theoretical DFT calculations would provide predicted values for comparison.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.orgnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. scirp.org DFT calculations are widely used to compute the energies of these orbitals. materialsciencejournal.org From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived, as shown in the table below.

Table 2: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. scirp.org
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ) -(I + A) / 2The escaping tendency of electrons from a system.
Electrophilicity Index (ω) μ² / (2η)Measures the energy lowering of a system when it accepts electrons.

Note: This table defines the parameters that would be calculated from the DFT-predicted HOMO and LUMO energies of this compound.

Visualization of the HOMO and LUMO electron density plots reveals the regions of the molecule involved in electron donation and acceptance. For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich pyridone ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl and ester groups.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is plotted over the molecule's optimized geometry, using a color scale to represent different potential values.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these negative regions are expected to be localized around the highly electronegative oxygen atoms of the pyridone carbonyl and the ethoxycarbonyl groups. These sites represent the most likely points for interactions with electrophiles or for hydrogen bond donation. nih.gov

Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. The most positive potential is anticipated to be near the hydrogen atom attached to the nitrogen (N-H) of the pyridone ring, making it the primary site for deprotonation or hydrogen bonding with acceptor atoms. nih.gov The MEP map thus provides a clear, visual guide to the molecule's reactive sites and intermolecular interaction patterns. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. wisc.edu This method allows for the quantitative analysis of hyperconjugative interactions, which are key to understanding molecular stability.

These interactions are evaluated using second-order perturbation theory to estimate the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.dewisc.edu In this compound, significant delocalization interactions are expected, such as:

The interaction between the lone pairs (n) of the oxygen atoms and the antibonding π* orbitals of the pyridone ring and carbonyl groups.

The delocalization of π electrons from the ring's double bonds into adjacent antibonding σ* orbitals.

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The calculated shielding tensors are typically referenced against a standard compound like tetramethylsilane (TMS) to yield chemical shifts that can be directly compared with experimental spectra. This comparison is crucial for confirming molecular structure and assigning experimental resonances, especially in complex molecules. researchgate.net

IR Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. nih.govresearchgate.net These calculations produce a set of harmonic frequencies corresponding to the normal modes of vibration. Due to the neglect of anharmonicity and other systematic errors in the theoretical model, the calculated frequencies are often higher than the experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental IR spectrum. nih.gov The analysis of these vibrations allows for the assignment of specific absorption bands to the stretching and bending of functional groups, such as the C=O, N-H, and C-O bonds in this compound. vscht.cz

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Theoretical Wavenumber (cm⁻¹)
N-HStretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Ketone)Stretching1680 - 1650
C=O (Ester)Stretching1750 - 1730
C=C / C=NRing Stretching1650 - 1450
C-OEster Stretching1300 - 1100

Note: This table presents the expected ranges for key vibrational modes based on the functional groups present. DFT calculations provide specific values for comparison with experimental data.

UV-Vis Spectroscopy : The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). github.comrsc.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of UV or visible light. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band. researchgate.net By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO→LUMO), the nature of the absorption bands (e.g., π→π* or n→π*) can be determined. materialsciencejournal.org

Mechanistic Studies of Reactions

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides quantitative insight into the reaction kinetics and feasibility of a proposed pathway.

For this compound, computational mechanistic studies could explore a variety of reactions. For instance, a study on the related 4-pyridone-3-carboxylic acid investigated the mechanism of intermolecular double-proton transfer, a process relevant to its biological activity. nih.gov Similar DFT studies on this compound could elucidate the mechanisms of:

N-Alkylation or N-Acylation : Identifying the transition state and activation barrier for reactions at the ring nitrogen.

Electrophilic Aromatic Substitution : Determining the regioselectivity by comparing the activation energies for substitution at different positions on the pyridone ring.

Hydrolysis of the Ester : Modeling the reaction pathway, including the formation of the tetrahedral intermediate and the final products.

These theoretical studies provide atomic-level detail that is often difficult to obtain experimentally, offering a deeper understanding of the molecule's reactivity and guiding the design of new synthetic routes.

Transition State Analysis and Activation Energy Calculations

Transition state analysis and activation energy calculations are crucial for understanding the kinetics and mechanisms of chemical reactions. For the dimer of 4-pyridone-3-carboxylic acid, a transition state corresponding to intermolecular double-proton transfer has been identified and studied using quantum chemistry calculations. nih.gov

Computational studies, employing methods such as M06-2X/6-311++G**, M06-2X/aug-cc-pVTZ, and CCSD(T)/aug-cc-pVTZ, have been used to calculate the barrier heights for this proton transfer. nih.gov The results from these different levels of theory are generally in close agreement. nih.gov In the absence of an external electric field, the barrier height for the intermolecular double-proton transfer is lower than that for an intramolecular transfer, indicating a cooperative transfer mechanism. nih.gov For the monomer, the activation barrier for intramolecular proton transfer from the carboxylic acid's hydroxyl group to the pyridone's carbonyl oxygen was calculated to be 33.8 kJ/mol. nih.gov

External electric fields have been shown to significantly influence the stability of the transition state. When the electric field is applied in a direction that stabilizes the transition state more than the reactants, the activation energy barrier decreases. nih.gov

Table 1: Calculated Activation Energy Barriers for Proton Transfer in 4-Pyridone-3-carboxylic Acid

Transfer Type Computational Method Activation Energy (kJ/mol)
Intramolecular M06-2X/aug-cc-pVTZs 33.8
Intermolecular (Dimer) M06-2X/6-311++G** Data not specified
Intermolecular (Dimer) M06-2X/aug-cc-pVTZ Data not specified
Intermolecular (Dimer) CCSD(T)/aug-cc-pVTZ Data not specified

Note: This table is based on data for 4-pyridone-3-carboxylic acid as a model for this compound.

Reaction Pathway Elucidation and Energy Profiles

The elucidation of reaction pathways and their corresponding energy profiles provides a roadmap of a chemical transformation, identifying intermediates, transition states, and the energetic costs associated with them. For 4-pyridone-3-carboxylic acid, computational methods like Density Functional Theory (DFT) and Finite Temperature String (FTS) have been used to investigate processes such as proton transfer and conformational changes. nih.gov

Studies on 4-pyridone-3-carboxylic acid have identified two main conformations: one where the carbonyl groups of the pyridone and the carboxylic acid are on the same side, and a more stable conformation where they are on opposite sides, stabilized by an intramolecular hydrogen bond. nih.gov The energy difference between these conformers is significant, calculated to be 52.5 kJ/mol at the M06-2X/aug-cc-pVTZs level. nih.gov The FTS method is particularly useful for mapping the lowest free energy path for such conformational transformations. nih.gov

Energy profiles for the double-proton transfer in the dimer of 4-pyridone-3-carboxylic acid show how external electric fields can alter the reaction pathway. An electric field applied along the direction of the molecule's dipole moment can lower the energy of the transition state, thereby facilitating the reaction. nih.gov

Regioselectivity and Stereoselectivity Predictions

Computational models are instrumental in predicting the regioselectivity of reactions. For reactions involving intermediates like 3,4-pyridynes, which are related to the 4-pyridone structure, DFT calculations (e.g., at the B3LYP/6-31G* level) have been used to predict reaction outcomes. nih.gov The "aryne distortion model" explains how the geometry of the pyridyne intermediate governs the regioselectivity of nucleophilic additions. nih.gov

According to this model, substituents on the pyridine (B92270) ring can distort the triple bond of the pyridyne, making one carbon atom more susceptible to nucleophilic attack than the other. nih.gov Electron-withdrawing substituents, such as a bromo group at the C5 position, can cause a flattening of the ring at the C3 position, making it the preferred site for attack by nucleophiles. nih.gov For instance, in reactions of 5-bromo-3,4-pyridyne, significantly improved regioselectivity favoring addition at C3 was observed with nucleophiles like N-methylaniline (5.8:1 ratio of C3 to C4 adducts) and morpholine (2.9:1 ratio). nih.gov These principles suggest that the ethoxycarbonyl group at the C3 position of this compound would similarly influence the regioselectivity of reactions involving the pyridone ring.

Tautomerism and Isomerization Studies

Pyridones, including the 4-pyridone scaffold of this compound, exist in a tautomeric equilibrium with their corresponding hydroxypyridine forms. chemtube3d.comrsc.org Computational studies have been vital in understanding the factors that govern this equilibrium. For the parent 4-pyridone, the pyridone form is favored, a preference that is enhanced by intermolecular hydrogen bonding in both solution and the solid state. chemtube3d.com

Computational investigations at the BHandHLYP/6-311+G(d,p) level of theory confirm the dominance of the lactim (hydroxypyridine) form in the gas phase for unsubstituted 4-pyridone. rsc.org The tautomerization to the hydroxypyridine form results in a significant gain in aromaticity, which is a driving force for the equilibrium. rsc.org The position of this equilibrium is sensitive to several factors:

Substituent Effects : The electronic nature of substituents can modulate the equilibrium. Inductive and resonance effects of groups attached to the ring influence the relative stability of the tautomers. rsc.org

Solvent Effects : The polarity of the medium plays a crucial role. An increase in medium polarity tends to favor the more polar lactam (pyridone) form. rsc.org

These findings suggest that this compound would also exhibit this tautomeric behavior, with the equilibrium position being influenced by the electronic properties of the ethoxycarbonyl group and the surrounding solvent environment.

Solvent Effects on Molecular Properties and Reactivity (e.g., PCM Model)

The properties and reactivity of molecules are often significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous dielectric medium rather than individual molecules, which is computationally more efficient. wikipedia.org This model is available in many quantum chemistry software packages and can be used with methods like Hartree-Fock and DFT. wikipedia.org

The PCM method calculates the molecular free energy of solvation by considering electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org It has been successfully applied to study pyridone derivatives. For instance, in the study of proton transfer in 4-pyridone-3-carboxylic acid, the integral equation formalism polarized continuum model (IEF-PCM) was used to evaluate the effect of water as a solvent. nih.gov The calculations showed that moving from the gas phase to a solvent phase increased the energy barriers for proton transfer. nih.gov

Theoretical studies on the tautomeric equilibrium of 4-pyridone have also employed the IEF-PCM/B3LYP framework to investigate the effects of various solvents, such as tetrahydrofuran, methanol (B129727), and water. nih.gov These calculations revealed that in-solution geometries can deviate from their gas-phase counterparts and that the choice of solvent affects the relative free energies of the tautomers. nih.gov These studies underscore the importance of including solvent effects in computational models to accurately predict the behavior of molecules like this compound in solution.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Precursors to Polycyclic and Fused Heterocyclic Systems

The 4-pyridone-3-carboxylate core is a well-established precursor for the synthesis of various fused heterocyclic systems. These reactions often leverage the reactivity of the pyridone ring and its substituents to build additional rings, leading to complex polycyclic structures with significant biological and material science applications. airo.co.inias.ac.in The synthesis of these fused systems can be approached by constructing a new ring onto the existing pyridone framework.

One of the notable applications is in the preparation of pyrazolo[3,4-b]pyridines, which are a class of fused heterocyclic systems with significant medicinal interest due to their wide range of biological activities. mdpi.com The synthesis can be achieved through the cyclization of 5-aminopyrazole derivatives with appropriately substituted 4-pyridone precursors. mdpi.com Similarly, the 4-pyridone scaffold is instrumental in creating pyrrolo[3,4-b]pyridin-5-ones, which are of high interest in medicinal chemistry. mdpi.com

The Gould-Jacobs reaction, a classical method for the synthesis of 4-hydroxyquinolines, provides a conceptual framework for how aminopyrazole derivatives can be used to generate pyrazolo[3,4-b]pyridines. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aniline (B41778) (or in this case, an aminopyrazole) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgmdpi.comresearchgate.net The versatility of the 4-pyridone-3-carboxylate starting material allows for the introduction of various substituents onto the final fused heterocyclic system, enabling the generation of diverse compound libraries for biological screening.

Recent methodologies have also focused on the construction of polycyclic pyridones through ring-opening transformations of more complex starting materials derived from 4-pyridones, highlighting the ongoing development of synthetic strategies that utilize this core structure. mdpi.comnih.gov These approaches often lead to the formation of intricate three-dimensional ring-fused heterocycles. nih.gov

Scaffold for the Construction of N-Heterocyclic Compounds

The utility of 3-ethoxycarbonyl-4-pyridone extends beyond being a simple precursor to its role as a fundamental scaffold upon which complex N-heterocyclic compounds are built. A scaffold in this context refers to a core molecular framework that provides a structural basis for the attachment of various functional groups or the fusion of additional ring systems. The 3,4-dihydro-2(1H)-pyridone moiety, for instance, plays a key role as a scaffold for attaching cationic head groups in the synthesis of fluorous carboxylates. semanticscholar.org

The inherent reactivity of the 4-pyridone ring allows for its elaboration into a variety of more complex structures. For example, 3,4-dihydro-2(1H)-pyridones can be converted into aromatic pyridines, or they can serve as the foundation for synthesizing fused systems like 1,5-benzodiazepines linked to a dihydropyridine (B1217469) moiety. nih.gov This demonstrates the adaptability of the pyridone scaffold in generating molecules with diverse and complex topologies.

The strategic placement of functional groups on the this compound scaffold, such as the ester at the 3-position and the ketone at the 4-position, provides multiple reaction sites for chemists to exploit. This allows for a systematic and controlled construction of target molecules, making it a reliable building block in a synthetic chemist's toolkit. The development of solid-phase organic synthesis (SPOS) methods for 3,4-dihydro-2(1H)-pyridone derivatives further underscores its importance as a scaffold, enabling the rapid generation of compound libraries for high-throughput screening. semanticscholar.org

Intermediates in Multi-Step Total Syntheses

The structural features of this compound and its derivatives make them valuable intermediates in the multi-step total synthesis of complex natural products. Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, often relies on the strategic use of versatile building blocks that can be elaborated into the target structure.

A notable example is the use of a highly oxidized pyridone ring in the total synthesis of (–)-maximiscin. nih.gov Maximiscin is a natural product with a unique structure featuring a central 1,4-dihydroxy-2-pyridone core. nih.gov The synthesis of this complex molecule highlights the utility of pyridone derivatives in constructing highly functionalized and sterically hindered ring systems. nih.gov

Furthermore, substituted 2(1H)-pyridones, which can be derived from 4-pyridone precursors, have been synthesized as potential intermediates for the anticancer agent Camptothecin. acs.orgacs.org Camptothecin is a pyrrolo[3,4-b]quinoline alkaloid, and its synthesis is a significant challenge in organic chemistry. acs.org The use of pyridone-based intermediates provides a convergent and efficient route to the complex core structure of this important natural product. These examples underscore the strategic importance of the pyridone framework in the assembly of biologically active and structurally complex natural products.

Building Blocks for Scaffolds Explored in Medicinal Chemistry

The 4-pyridone ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes this compound an important building block for the development of novel therapeutic agents.

Derivatives of 4-pyridone have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and cardiotonic effects. nih.gov The 2-pyridone motif, in particular, is the core of several bioactive compounds and medicines. nih.gov The versatility of the 4-pyridone-3-carboxylate structure allows for the introduction of various substituents, which can modulate the biological activity of the resulting compounds. This makes it an attractive starting point for lead optimization in drug discovery programs.

The following subsections will explore specific applications of this compound and related structures in medicinal chemistry.

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are considered to be biologically active N-heterocyclic analogs of the well-known 1,4-dihydropyridines (1,4-DHPs). semanticscholar.org 1,4-DHPs are a class of drugs primarily used to treat hypertension, and their mechanism of action involves the blockade of L-type calcium channels. The structural similarity between 3,4-DHPo and 1,4-DHPs has led to the exploration of 3,4-DHPo derivatives as potential cardiovascular agents.

The synthesis of 3,4-DHPo can be achieved through multicomponent reactions, and these compounds have been shown to serve as precursors for the synthesis of more complex molecules, including derivatives of 1,4-DHPs. nih.gov For example, 3,4-DHPo can be converted to alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives through a reaction with the Vilsmeier-Haack reagent. nih.gov This transformation highlights the direct synthetic link between the 4-pyridone scaffold and the dihydropyridine framework, allowing for the generation of novel dihydropyridine analogs for pharmacological evaluation.

Starting Material ClassResulting Analog ClassKey TransformationReference
3,4-Dihydro-2(1H)-pyridones1,4-Dihydropyridine (B1200194) derivativesVilsmeier-Haack reaction nih.gov

The 4-pyridone-3-carboxylate scaffold is a valuable precursor for the synthesis of various fused pyridine (B92270) systems, including those structurally related to pyrido[3,4-b]pyridines. While direct synthesis of the parent pyrido[3,4-b]pyridine from this compound is not extensively detailed, the synthesis of analogous fused systems such as pyrazolo[3,4-b]pyridines and pyrrolo[3,4-b]pyridin-5-ones demonstrates the utility of this building block. mdpi.commdpi.com

The synthesis of pyrazolo[3,4-b]pyridines, for instance, involves the cyclization of a 5-aminopyrazole with a suitable β-dicarbonyl compound, a role that can be played by derivatives of this compound. mdpi.com This approach allows for the construction of the fused pyridine ring onto the pyrazole (B372694) core.

Precursor ScaffoldFused Heterocyclic SystemSynthetic StrategyReference
4-Pyridone-3-carboxylatePyrazolo[3,4-b]pyridinesCyclization with 5-aminopyrazoles mdpi.com
4-Pyridone frameworkPyrrolo[3,4-b]pyridin-5-onesMulticomponent reactions mdpi.com

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The 4-pyridone-3-carboxylic acid moiety has been identified as an effective bioisostere for benzoic acid.

In the development of inhibitors for the EP300/CBP histone acetyltransferase, a class of enzymes implicated in cancer, researchers found that replacing a benzoic acid group with a 4-pyridone-3-carboxylic acid moiety resulted in compounds with similar inhibitory activity and improved cell growth-inhibitory activity. acs.org This successful application of bioisosterism demonstrates the value of the 4-pyridone scaffold in lead optimization.

The pyridine ring, in general, is frequently used as a bioisosteric replacement for a benzene (B151609) ring due to its ability to form hydrogen bonds, its basicity, and its increased water solubility. researchgate.net These properties can lead to improved pharmacokinetic profiles and reduced metabolic liabilities. The use of the 4-pyridone ring as a bioisostere combines the advantageous properties of the pyridine ring with the additional functionality of the carbonyl group, which can participate in hydrogen bonding interactions with biological targets. This makes this compound and its derivatives valuable tools for medicinal chemists seeking to optimize the properties of drug candidates.

Original Functional GroupBioisosteric ReplacementApplicationReference
Benzoic acid4-Pyridone-3-carboxylic acidEP300/CBP histone acetyltransferase inhibitors acs.org
Benzene ringPyridine ringGeneral drug design researchgate.net

Future Research Trajectories and Methodological Innovations

Development of Novel and More Efficient Synthetic Routes

While classical methods for the synthesis of 4-pyridones are well-established, the demand for greener, more efficient, and diverse synthetic pathways continues to drive innovation. Future efforts are likely to concentrate on several key areas:

Catalytic Routes: The exploration of transition metal-catalyzed reactions is a promising avenue. For instance, a method for preparing substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates has been developed using a molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. beilstein-journals.org This approach provides access to a range of substituted 4-pyridones that could be adapted for the synthesis of 3-ethoxycarbonyl-4-pyridone analogs.

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly desirable for their atom economy and operational simplicity. nih.gov The development of novel MCRs that directly yield the this compound core from readily available starting materials would represent a significant advance. Eco-friendly protocols, such as those utilizing water or a mixture of water and ethanol (B145695) as a solvent, are particularly attractive for the synthesis of functionalized pyridones. rsc.orgnih.gov

Solid-Phase Synthesis: Solid-state synthesis offers advantages in terms of purification and automation. A green, solid-state synthesis of differently substituted 2-pyridones has been reported, which could potentially be adapted for 4-pyridone derivatives. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to reduce reaction times and improve yields in the synthesis of related heterocyclic systems, such as ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. scielo.org.mx Applying this technology to the synthesis of this compound could lead to more efficient and scalable processes.

Synthetic Strategy Key Features Potential Advantages
Mo(CO)6-Mediated Ring ExpansionUtilizes isoxazole (B147169) precursors. beilstein-journals.orgAccess to diverse substitution patterns. beilstein-journals.org
Multicomponent ReactionsOne-pot synthesis from simple starting materials. nih.govHigh atom economy, operational simplicity. nih.gov
Green Synthesis ProtocolsEmploys environmentally benign solvents like water. rsc.orgnih.govReduced environmental impact, safer processes. rsc.orgnih.gov
Solid-State SynthesisReactions performed in the absence of a solvent. rsc.orgSimplified purification, potential for automation. rsc.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. scielo.org.mxReduced reaction times, improved yields. scielo.org.mx

Exploration of Catalytic Applications Involving this compound Derivatives

The inherent structural features of the pyridone ring, including its ability to act as a ligand, make its derivatives attractive candidates for applications in catalysis. nih.goviipseries.org Future research in this area will likely focus on:

Ligand Development: The nitrogen and oxygen atoms of the 4-pyridone core can coordinate with metal ions, making derivatives of this compound potential ligands for a variety of catalytic transformations. iipseries.org Research will involve the synthesis of novel pyridone-based ligands and the evaluation of their performance in reactions such as cross-coupling, C-H activation, and asymmetric catalysis. nih.gov

Organocatalysis: The pyridone scaffold itself can be explored as a platform for the design of new organocatalysts. The ability of the N-H group to act as a hydrogen bond donor could be exploited in the activation of substrates in various organic reactions.

Biocatalysis: The use of enzymes to perform selective transformations on the this compound core or its derivatives could provide access to novel, enantiomerically pure compounds with interesting biological activities.

Advanced Mechanistic Investigations via Combined Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for the rational design of improved synthetic methods and the prediction of product outcomes. Future research will benefit from a synergistic approach that combines experimental and theoretical methods.

Computational Studies: Ab initio calculations and density functional theory (DFT) can be used to investigate the tautomerism of 4-pyridone, which exists in equilibrium with its 4-hydroxypyridine (B47283) tautomer. wayne.edu Such studies can provide insights into the relative stabilities of these forms and how they are influenced by substituents and the surrounding environment. Theoretical studies can also be employed to model reaction pathways, identify transition states, and elucidate the role of catalysts in various transformations.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reaction progress and identify reactive intermediates. Kinetic studies can provide quantitative data on reaction rates and help to elucidate the underlying reaction mechanisms. For instance, mechanistic studies on the construction of 4H-quinolizin-4-ones from pyridines have revealed a dearomatization-rearomatization strategy, suggesting that similar complex pathways may be accessible from this compound. rsc.org

Investigative Approach Focus Expected Insights
Ab initio CalculationsTautomeric equilibrium of the 4-pyridone ring. wayne.eduUnderstanding of relative stabilities and reactivity. wayne.edu
Density Functional Theory (DFT)Reaction pathways and transition states.Rational design of catalysts and reaction conditions.
In-situ Spectroscopy (NMR, IR)Identification of reaction intermediates.Elucidation of complex reaction mechanisms.
Kinetic StudiesMeasurement of reaction rates.Quantitative understanding of reaction dynamics.

Strategic Derivatization for Enhanced Synthetic Utility

The this compound scaffold offers multiple sites for chemical modification, providing a platform for the synthesis of a diverse library of compounds with a wide range of potential applications. Strategic derivatization will continue to be a major focus of research.

Functionalization of the Pyridine (B92270) Ring: The C2, C5, and C6 positions of the pyridone ring are amenable to functionalization through various electrophilic and nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide variety of substituents to modulate the electronic and steric properties of the molecule.

Modification of the Ethoxycarbonyl Group: The ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, and other esters. tandfonline.com The ester can also be selectively reduced to a hydroxymethyl group. beilstein-journals.org

N-Alkylation and N-Arylation: The nitrogen atom of the pyridone ring can be readily alkylated or arylated to introduce further diversity and to modify the solubility and biological activity of the resulting compounds. tandfonline.com

Reactions at the 4-Oxo Position: The carbonyl group at the C4 position can be converted to other functional groups. For example, it can be transformed into a 4-bromo substituent, which can then participate in cross-coupling reactions like the Suzuki reaction to introduce aryl groups. beilstein-journals.org

Position Derivatization Strategy Resulting Functional Group Reference
C3Hydrolysis of the esterCarboxylic acid tandfonline.com
C3Reduction of the esterHydroxymethyl beilstein-journals.org
N1Alkylation/ArylationN-substituted pyridone tandfonline.com
C4Reaction with PBr34-Bromo-pyridine beilstein-journals.org
C2, C5, C6Substitution reactionsVarious substituents nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The increasing demand for the rapid synthesis and screening of large libraries of compounds for drug discovery and materials science has led to the development of automated synthesis platforms and high-throughput experimentation (HTE). wikipedia.org The integration of these technologies into the research of this compound and its derivatives will be a key driver of future innovation.

Automated Synthesis: Automated synthesizers can be used to prepare libraries of this compound derivatives with systematic variations in their substitution patterns. chemrxiv.org This will allow for the rapid exploration of structure-activity relationships (SAR) and the identification of compounds with optimized properties.

High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen large libraries of pyridone derivatives for biological activity against a wide range of targets. nih.govresearchwithrowan.com This will accelerate the discovery of new drug candidates and other functional molecules. The combination of automated synthesis and HTS will create a powerful platform for the discovery and development of novel pyridone-based compounds.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 3-ethoxycarbonyl-4-pyridone, and how do reaction conditions influence yield? Methodology: The compound is commonly synthesized via cyclization of ethyl cyanoacetate derivatives with orthoesters. For example, ethyl 2-cyano-3-methoxybut-2-enoate reacts with trimethyl orthoacetate under acidic conditions to form intermediates, which undergo demethylation and decarboxylation in HBr to yield the pyridone core . Optimization involves adjusting catalyst concentration (e.g., acetic acid vs. HBr), temperature (40–60°C), and reaction time to maximize yield.

Advanced: How can regioselectivity challenges in pyridone ring formation be addressed during synthesis? Methodology: Regioselectivity is controlled by steric and electronic effects of substituents. For example, chlorination of 4-hydroxy-2-pyridone-3-carbonitrile with POCl₃ selectively targets the 4-position due to the electron-withdrawing cyano group directing substitution . Computational modeling (DFT) of transition states can predict regiochemical outcomes, guiding reagent selection (e.g., using bulky bases to hinder undesired pathways).

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound derivatives? Methodology:

  • ¹H/¹³C NMR : Key signals include the ethoxycarbonyl group (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and pyridone carbonyl (δ ~165–170 ppm in ¹³C).
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (CN stretch if cyano substituents are present) .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent stability .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms of this compound? Methodology: Crystallographic data reveal the dominant tautomer (e.g., keto vs. enol forms). For example, hydrogen bonding between the pyridone oxygen and adjacent substituents stabilizes the keto form, as observed in analogs like 4-hydroxy-2-pyridone derivatives . Synchrotron radiation improves resolution for low-symmetry crystals.

Reactivity and Functionalization

Basic: Which electrophilic substitution reactions are feasible on the pyridone ring? Methodology: The 4-position is highly reactive toward electrophiles due to electron-deficient aromaticity. Nitration (HNO₃/H₂SO₄) and halogenation (e.g., Cl₂/FeCl₃) occur selectively at this position. Ethoxycarbonyl groups deactivate the 3-position, directing reactions to the 5- or 6-positions .

Advanced: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify this compound? Methodology: Palladium-catalyzed coupling requires halogenation at the 4-position (e.g., 4-chloro derivatives). For example, 4-chloro-3-pyridinecarbonitrile reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives . Optimize solvent (toluene/EtOH) and base (Na₂CO₃) to prevent ester hydrolysis.

Biological and Material Applications

Basic: What is the rationale for exploring this compound in medicinal chemistry? Methodology: The pyridone scaffold mimics natural heterocycles (e.g., flavones) and interacts with biological targets. For instance, analogs like 3,4-dihydropyrido[2,3-b]pyrazin-2-ones show activity as corticotropin-releasing factor receptor antagonists . Screen derivatives using kinase inhibition assays (e.g., EGFR/HER2) to identify lead compounds .

Advanced: How can computational methods predict the binding affinity of this compound derivatives to protein targets? Methodology: Molecular docking (AutoDock Vina) and MD simulations assess interactions with active sites. For example, the ethoxycarbonyl group may form hydrogen bonds with catalytic lysine residues in kinases. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradictions and Reproducibility

Advanced: How should researchers address discrepancies in reported synthetic yields for this compound derivatives? Methodology:

  • Parameter audit : Compare reaction scales, purity of starting materials (e.g., orthoester vs. acyl chloride routes), and workup procedures (e.g., column chromatography vs. recrystallization) .
  • Error analysis : Quantify uncertainties in NMR yield calculations (±5–10%) vs. isolated yields.
  • Replication : Follow protocols from high-impact journals (e.g., J. Med. Chem.) and validate with independent replicates .

Stability and Degradation

Advanced: What are the primary degradation pathways of this compound under acidic or basic conditions? Methodology:

  • Acidic conditions : Ester hydrolysis converts the ethoxycarbonyl group to a carboxylic acid (confirmed by TLC and pH-dependent NMR shifts).
  • Basic conditions : Ring-opening via nucleophilic attack at the carbonyl, forming amide or nitrile byproducts .
  • Accelerated stability studies : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH) .

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